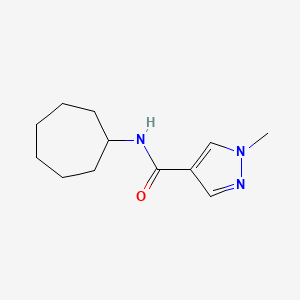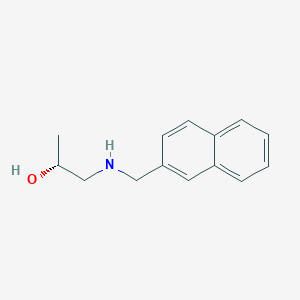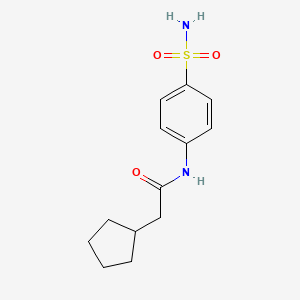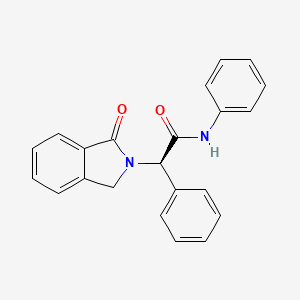
N-cycloheptyl-1-methylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-1-methylpyrazole-4-carboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. CPP has been used in a variety of scientific research applications, including the study of neurodegenerative diseases, pain management, and addiction.
作用機序
N-cycloheptyl-1-methylpyrazole-4-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the endogenous ligand glycine. This results in a decrease in the activity of the NMDA receptor, which in turn leads to a decrease in calcium influx and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to decrease neuronal damage and improve cognitive function following brain injury. Additionally, this compound has been shown to decrease hyperalgesia and allodynia in models of chronic pain. However, the use of this compound in humans is limited due to its potential for adverse effects, such as hallucinations and psychosis.
実験室実験の利点と制限
One advantage of using N-cycloheptyl-1-methylpyrazole-4-carboxamide in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows for precise manipulation of NMDA receptor activity in animal models. However, the use of this compound in humans is limited due to its potential for adverse effects, such as hallucinations and psychosis. Additionally, this compound has a relatively short half-life, which can make dosing and administration challenging.
将来の方向性
There are a number of future directions for the study of N-cycloheptyl-1-methylpyrazole-4-carboxamide and its potential therapeutic applications. One area of research is the development of more selective NMDA receptor antagonists that have fewer adverse effects. Additionally, research is ongoing into the potential use of this compound in the treatment of addiction and chronic pain. Finally, there is interest in the development of this compound-based imaging agents for the study of NMDA receptor activity in vivo.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the NMDA receptor that has been extensively studied in the field of neuroscience. It has a number of potential therapeutic applications, including the treatment of neurodegenerative diseases, chronic pain, and addiction. However, its use in humans is limited due to its potential for adverse effects, and further research is needed to develop more selective NMDA receptor antagonists with fewer adverse effects.
合成法
The synthesis of N-cycloheptyl-1-methylpyrazole-4-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with cycloheptylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-cycloheptyl-1-methylpyrazole-4-carboxamide has been used in numerous scientific research applications, including the study of Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. In animal models, this compound has been shown to prevent neuronal damage and improve cognitive function. Additionally, this compound has been used in the study of chronic pain and addiction, as NMDA receptors are involved in the development and maintenance of these conditions.
特性
IUPAC Name |
N-cycloheptyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15-9-10(8-13-15)12(16)14-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKBEZYJZYNAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-2-(4-methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7645048.png)
![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)

![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)

![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)
![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)
